molecular formula C6H10CaO8 B8065612 Calcium L-ascorbate dihydrate

Calcium L-ascorbate dihydrate

Cat. No.: B8065612
M. Wt: 250.22 g/mol
InChI Key: BMXXZCPCNPJNIW-JDYVBSGKSA-M
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Description

Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a calcium ion coordinated with a furanone derivative. The presence of both hydroxyl and oxidoethyl groups contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate typically involves the reaction of a furanone derivative with calcium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to crystallization to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxidoethyl group can be reduced to form hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted furanone derivatives.

Scientific Research Applications

Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Calcium sulfate dihydrate: Known for its use in construction and medical applications.

    Calcium chloride dihydrate: Commonly used as a de-icing agent and in food preservation.

    Calcium carbonate: Widely used as a dietary supplement and in industrial applications.

Uniqueness

Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate stands out due to its complex structure and versatile reactivity. Unlike simpler calcium salts, this compound offers unique opportunities for chemical modifications and applications in various scientific fields.

Properties

IUPAC Name

calcium;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O6.Ca.2H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7,9-10H,1H2;;2*1H2/q-1;+2;;/p-1/t2-,5+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXXZCPCNPJNIW-JDYVBSGKSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-28-2
Record name L-Ascorbic acid, calcium salt, hydrate (2:1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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